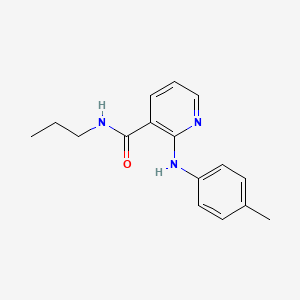
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzodioxins. It features a benzodioxin ring fused with an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate typically involves the reaction of 1,4-benzodioxane with ethyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate
- 1,4-Benzodioxan-2-carboxylic acid ethyl ester
- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .
Propriétés
Numéro CAS |
64179-68-6 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-15-13(14)8-7-10-9-16-11-5-3-4-6-12(11)17-10/h3-8,10H,2,9H2,1H3 |
Clé InChI |
XPTFYPXZSZRGJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


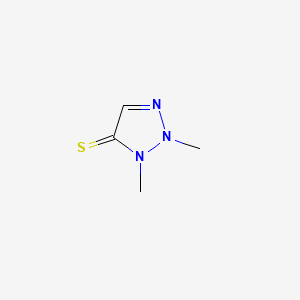
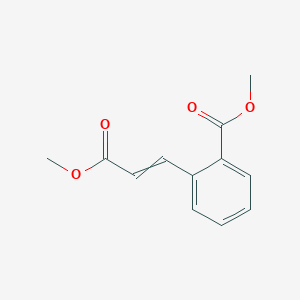
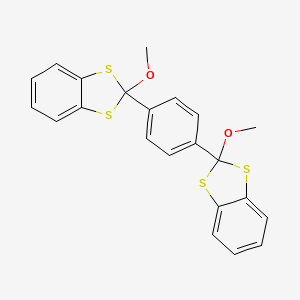
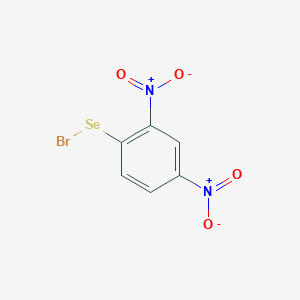


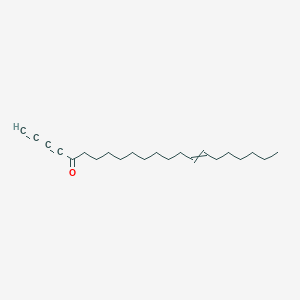
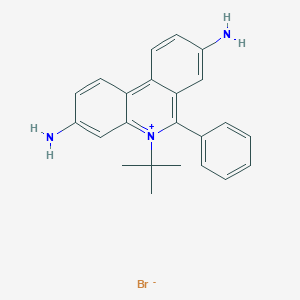
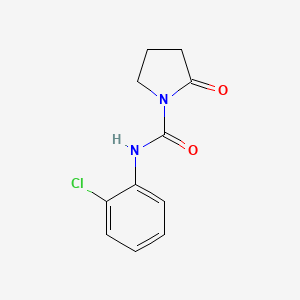
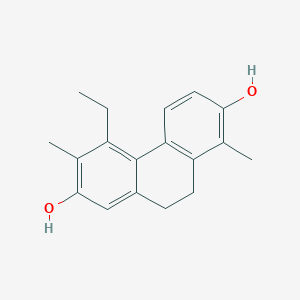
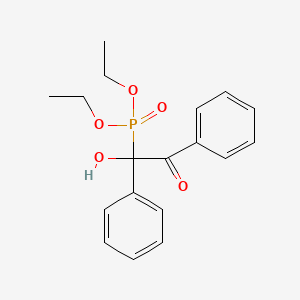
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
